C4-ceramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

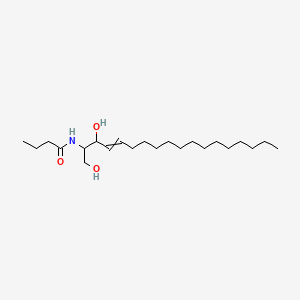

N-(1,3-dihydroxyoctadec-4-en-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBLGIBMIAFISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to C4-Ceramide: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that are central to the structure of cellular membranes and play critical roles as signaling molecules in a variety of cellular processes.[1] Composed of a sphingosine backbone linked to a fatty acid via an amide bond, the length of the fatty acid chain dictates the specific properties and functions of the ceramide species.[2] This guide focuses on C4-ceramide, a short-chain ceramide that has garnered significant interest in the scientific community due to its cell-permeable nature and its ability to mimic the biological effects of endogenous long-chain ceramides. Its utility as an experimental tool has been instrumental in elucidating the complex roles of ceramides in cellular signaling, including the regulation of apoptosis, cell cycle arrest, and stress responses. This document provides a comprehensive overview of the structure, chemical properties, biological functions, and relevant experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development.

This compound: Structure and Chemical Properties

This compound, also known as N-butyroyl-D-erythro-sphingosine, is characterized by a four-carbon butyroyl group attached to the sphingosine backbone.[3] This short acyl chain confers greater water solubility compared to its long-chain counterparts, allowing for efficient delivery to cells in culture.[3]

Chemical Structure:

The structure of this compound consists of a D-erythro-sphingosine base, which is an 18-carbon amino alcohol with a trans double bond between carbons 4 and 5.[2] The butyramide is attached to the amino group at the C2 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₄₃NO₃ | [3][4] |

| Formula Weight | 369.60 | [4] |

| CAS Number | 74713-58-9 | [3][4] |

| Melting Point | 69 - 70 °C | [4] |

| Appearance | White to off-white powder | [5] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): <50 µg/ml | [3] |

| XLogP3 | 6.4 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Biological Functions and Signaling Pathways

This compound is a bioactive sphingolipid that acts as a second messenger in a multitude of cellular signaling pathways, influencing processes such as apoptosis, cell cycle arrest, and cellular stress responses.[6][7][8] Its ability to readily cross cell membranes makes it an invaluable tool for studying the downstream effects of ceramide accumulation.[3]

Apoptosis

One of the most well-documented roles of ceramide is the induction of apoptosis, or programmed cell death.[1][9] Exogenously added this compound has been shown to trigger apoptosis in various cell types, including cancer cells.[3] The pro-apoptotic effects of ceramide are mediated through several interconnected pathways.

Ceramide can accumulate in the mitochondrial outer membrane, where it is proposed to form channels that facilitate the release of pro-apoptotic proteins like cytochrome c into the cytosol.[10] This release activates the caspase cascade, leading to the execution of the apoptotic program.

The signaling pathway for ceramide-induced apoptosis is depicted below:

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 3. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Functions of C4-Ceramide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that serve as central hubs in lipid metabolism, acting as both structural components of cellular membranes and potent signaling molecules.[1][2][3] Comprising a sphingosine backbone linked to a fatty acid via an amide bond, ceramides are key regulators of diverse cellular processes, including apoptosis, cell cycle arrest, autophagy, and senescence.[4][5][6][7][8]

This guide focuses on N-butanoyl-D-erythro-sphingosine, commonly known as C4-ceramide. As a short-chain, cell-permeable ceramide analog, this compound is an invaluable tool in research, capable of mimicking the intracellular accumulation of endogenous ceramides to study their downstream effects. Its functions are particularly relevant in the context of cancer research and drug development, where modulation of ceramide-mediated pathways presents a promising therapeutic strategy.[9]

Ceramide Synthesis and Metabolism

Cells generate ceramide through multiple pathways, primarily the de novo synthesis pathway and the sphingomyelin hydrolysis (or salvage) pathway.[2][7]

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[2][10] The product undergoes reduction and subsequent acylation by one of six ceramide synthases (CerS), which exhibit specificity for different fatty acyl-CoA chain lengths.[7][10] The final step involves the introduction of a C4-C5 trans-double bond into dihydroceramide by dihydroceramide desaturase (DEGS), yielding ceramide.[2][11]

-

Sphingomyelin Hydrolysis: Ceramide can be rapidly generated at cellular membranes through the hydrolysis of sphingomyelin by sphingomyelinase (SMase) enzymes.[10][12] This pathway is a key response to various cellular stressors, including TNF-α and chemotherapeutic agents.

-

Salvage Pathway: Complex sphingolipids can be broken down, and the resulting sphingosine can be re-acylated by ceramide synthases to form ceramide.[7]

Core Biological Functions and Signaling Pathways

Ceramide accumulation, whether through endogenous pathways or exogenous application of analogs like this compound, triggers a cascade of signaling events that profoundly impact cell fate.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, through both caspase-dependent and caspase-independent mechanisms.[13]

-

Mitochondrial Pathway (Intrinsic Apoptosis): A primary mechanism involves targeting the mitochondria.[14] Ceramide accumulation in the mitochondrial outer membrane can lead to the formation of permeable channels, disrupting the mitochondrial membrane potential.[10][13][14] This triggers the release of pro-apoptotic proteins like cytochrome c and Apoptosis-Inducing Factor (AIF) from the intermembrane space into the cytosol.[10][13][15]

-

Caspase Activation: Released cytochrome c contributes to the formation of the apoptosome, which activates caspase-9 and, subsequently, the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[13][15]

-

ROS Generation: Ceramide treatment often induces the generation of reactive oxygen species (ROS), which further contributes to mitochondrial damage and apoptosis.[13][16]

-

Stress-Activated Protein Kinase (SAPK) Pathways: Ceramide is a known activator of the JNK (c-Jun N-terminal kinase) and p38 MAPK (mitogen-activated protein kinase) pathways.[17][18] This activation can occur through the ceramide-mediated upregulation of Thioredoxin-Interacting Protein (Txnip), which relieves inhibition of the upstream kinase ASK1, leading to JNK/p38 phosphorylation and subsequent apoptosis.[18]

Regulation of Autophagy

Autophagy is a cellular self-digestion process that can be either protective or lethal depending on the context.[19] Ceramide is a key regulator of this process.

-

mTOR Inhibition: Like amino acid starvation, ceramide can trigger autophagy by interfering with the mTOR signaling pathway, a central negative regulator of autophagy.[19][20]

-

Beclin 1 Regulation: Ceramide activates JNK1, which phosphorylates Bcl-2, causing the dissociation of the Beclin 1:Bcl-2 inhibitory complex.[20] Free Beclin 1 is then able to initiate the formation of autophagosomes. Ceramide can also increase the expression of Beclin 1 at the transcriptional level.[20]

-

Lethal Mitophagy: In some contexts, ceramide targets autophagosomes directly to mitochondria, inducing a lethal form of mitophagy (the specific autophagic degradation of mitochondria).[19][21]

Impact on Mitochondrial Function

Beyond initiating apoptosis, ceramide accumulation directly impairs mitochondrial function. It interferes with the electron transport chain (ETC), leading to reduced mitochondrial respiration and ATP production.[22][23] This impairment also contributes to increased ROS production, creating a feedback loop that exacerbates cellular stress.[23][24] Studies have shown that elevated mitochondrial ceramides can cause a depletion of Coenzyme Q and various oxidative phosphorylation (OXPHOS) components, leading to mitochondrial dysfunction and contributing to pathologies like insulin resistance.[23]

Role in Cancer Biology

The pro-apoptotic and anti-proliferative functions of ceramide make it a molecule of great interest in oncology.

-

Tumor Suppression: Ceramide acts as a tumor-suppressor lipid.[18] Many chemotherapeutic agents and radiation therapies function, at least in part, by increasing intracellular ceramide levels.[2][9]

-

Selective Cytotoxicity: Synthetic ceramide derivatives, including this compound analogs, have demonstrated selective cytotoxicity, proving more toxic to tumor cell lines than to normal, non-malignant cells.[25]

-

Overcoming Drug Resistance: Cancer cells often develop resistance by upregulating pathways that metabolize ceramide into pro-survival lipids like glucosylceramide or sphingosine-1-phosphate.[2][9] Therefore, inhibiting these metabolic pathways to sustain high ceramide levels is a key therapeutic strategy.[9]

Quantitative Data

The cytotoxic effects of short-chain ceramides have been quantified in various cell lines. The data below is for a benzene-C4-ceramide analog.

| Compound | Cell Line | Cell Type | EC50 (µM) at 24 hr | Fold Increase in Cytotoxicity vs. Normal Cells (at 30 µM) |

| Benzene-C4-ceramide | SKBr3 | Drug-Resistant Breast Tumor | 18.9 | 79.3 |

| Benzene-C4-ceramide | MCF-7/Adr | Drug-Resistant Breast Tumor | 45.5 | 77.2 |

| Benzene-C4-ceramide | Normal Breast Epithelial | Normal Breast Epithelial | >100 | N/A |

| Table 1: Cytotoxicity of a Benzene-C4-Ceramide Analog in Breast Cancer Cell Lines. Data extracted from Crawford et al., 2003.[25] |

| Treatment | Cell Line | Effect | Fold Change |

| C2-Ceramide (5 µM) | HL-60 | JNK/SAPK Activity Stimulation | 2.7-fold |

| TNFα (10 ng/ml) | HL-60 | JNK/SAPK Activity Stimulation | 2.8-fold |

| Table 2: Stimulation of JNK/SAPK Activity by C2-Ceramide. Data extracted from Westwick et al., 1995.[17] |

Experimental Protocols

Quantification of Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate ceramide quantification due to its high sensitivity and specificity.[1]

Objective: To quantify specific ceramide species within a total cell lysate.

Methodology:

-

Cell Lysis and Lipid Extraction:

-

Harvest a known number of cells (e.g., 500,000 cells).[21]

-

Add a mixture of internal standards (e.g., 50 pmols of each non-endogenous ceramide species) to the cell pellet.[21]

-

Extract lipids using an organic solvent mixture, such as ethyl acetate:isopropanol (3:2 v/v).[21]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (lipid-containing) phase and dry it under a stream of nitrogen.

-

-

Sample Preparation:

-

Resuspend the dried lipid extract in a known volume of methanol (e.g., 150 µl).[21]

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5 µl) into an LC-MS/MS system.[21]

-

Liquid Chromatography (LC): Separate lipid species using a C18 reverse-phase column with a gradient elution.

-

Mass Spectrometry (MS/MS): Ionize the eluate (e.g., using electrospray ionization) and analyze using tandem mass spectrometry.[1]

-

Use Multiple Reaction Monitoring (MRM) mode to detect specific precursor-product ion transitions for each ceramide species and internal standard, ensuring high specificity.[26]

-

-

-

Data Analysis:

-

Quantify the amount of each endogenous ceramide species by comparing its peak area to the peak area of the corresponding internal standard.

-

Assessment of this compound Induced Cytotoxicity (LDH Assay)

Objective: To measure cell death by quantifying the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations for a specified time period (e.g., 24 hours).[25] Include untreated cells as a negative control and a positive control treated with a lysis buffer.

-

Sample Collection: After incubation, carefully collect a portion of the culture medium from each well.

-

LDH Reaction:

-

Add the collected medium to a fresh 96-well plate.

-

Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for a specified time (e.g., 30 minutes). The LDH in the medium will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity for each treatment by comparing the absorbance of treated samples to the negative (spontaneous LDH release) and positive (maximum LDH release) controls.

References

- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 3. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Ceramide and Lipid Mediators in Apoptosis (Chapter 9) - Apoptosis [resolve.cambridge.org]

- 5. The ceramide activated protein phosphatase Sit4 impairs sphingolipid dynamics, mitochondrial function and lifespan in a yeast model of Niemann-Pick type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ceramide synthesis and metabolism as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]

- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 18. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 23. Mitochondrial electron transport chain, ceramide and Coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle [elifesciences.org]

- 24. Frontiers | Sphingolipids in mitochondria—from function to disease [frontiersin.org]

- 25. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]

C4-Ceramide Signaling: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation. Among these, the short-chain C4-ceramide (N-butyroyl-D-erythro-sphingosine) has emerged as a key signaling molecule with significant therapeutic potential. This technical guide provides an in-depth overview of the core signaling pathways and mechanisms of this compound, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to this compound

Ceramides consist of a sphingosine backbone linked to a fatty acid via an amide bond. The length of the fatty acid chain dictates the specific ceramide species and influences its biological activity. Short-chain ceramides, such as this compound, are cell-permeable and have been widely used as experimental tools to mimic the effects of endogenous ceramides generated in response to cellular stress.[1] Understanding the signaling pathways of this compound is crucial for elucidating its role in disease and for the development of novel therapeutics.

This compound Synthesis and Metabolism

The synthesis of endogenous ceramides occurs through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions leads to the formation of dihydroceramide. A desaturase then introduces a double bond at the C4-C5 position of the sphingoid backbone to yield ceramide.[2] The specificity for the acyl chain length is determined by a family of six ceramide synthases (CerS). While the specific CerS isoform responsible for the synthesis of short-chain ceramides like this compound is not as well-defined as for long-chain ceramides, CerS5 and CerS6 are known to be involved in the synthesis of ceramides with shorter acyl chains.[3]

-

Sphingomyelin Hydrolysis: Upon cellular stress, such as exposure to chemotherapy or radiation, sphingomyelinases hydrolyze sphingomyelin in the cell membrane to generate ceramide.

-

Salvage Pathway: This pathway involves the recycling of complex sphingolipids back into ceramide.

Exogenously supplied this compound can be metabolized within the cell. It can be converted to more complex sphingolipids or be hydrolyzed by ceramidases to sphingosine, which can then be re-acylated to form long-chain ceramides.[4]

Core Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Mitochondrial Pathway: this compound can directly target the mitochondria, leading to mitochondrial dysfunction.[5] This involves the formation of ceramide channels in the outer mitochondrial membrane, which increases its permeability to small proteins.[6] This permeabilization results in the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[5] Cytochrome c then activates a cascade of caspases, ultimately leading to cell death. The anti-apoptotic proteins of the Bcl-2 family can inhibit the formation of these ceramide channels.[5]

Cell Cycle Arrest

Exogenous short-chain ceramides can induce cell cycle arrest, primarily in the G0/G1 phase. This prevents cells from entering the S phase and replicating their DNA. While the precise mechanisms for this compound are still under investigation, studies with other short-chain ceramides suggest the involvement of key cell cycle regulators.

Activation of Protein Phosphatases

A key mechanism of ceramide action is the activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[7] By activating PP2A, ceramides can lead to the dephosphorylation and subsequent inactivation of pro-survival kinases such as Akt. The inhibition of the Akt pathway contributes to the pro-apoptotic effects of ceramides.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 6. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c2 ceramide suppliers USA [americanchemicalsuppliers.com]

The Pivotal Role of C4-Ceramide in Membrane Biology and Lipid Raft Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are integral components of cellular membranes and key signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] Among the various ceramide species, C4-ceramide, a short-chain ceramide, has garnered significant attention for its distinct biophysical properties and potent biological activities. This technical guide provides an in-depth exploration of the role of this compound in membrane biology, with a particular focus on its interaction with and modulation of lipid rafts. We will delve into the quantitative effects of this compound on membrane properties, present detailed experimental protocols for its study, and visualize key signaling pathways and experimental workflows.

This compound: A Modulator of Membrane Biophysical Properties

This compound, by virtue of its short acyl chain, integrates into cellular membranes and significantly alters their biophysical characteristics. Its presence influences membrane fluidity, promotes the formation of distinct lipid domains, and can induce changes in membrane curvature.[4][5]

Impact on Membrane Fluidity

The introduction of this compound into a lipid bilayer generally leads to a decrease in membrane fluidity, resulting in a more ordered and rigid membrane structure.[5][6] This effect is attributed to the ability of ceramide molecules to form strong intermolecular hydrogen bonds.[7] The change in membrane fluidity can be quantified using techniques such as fluorescence anisotropy, which measures the rotational mobility of a fluorescent probe embedded in the membrane. An increase in fluorescence anisotropy indicates a decrease in membrane fluidity.

Formation of Ceramide-Rich Domains

This compound has a propensity to self-associate and form highly ordered gel-like domains within the more fluid glycerophospholipid-rich regions of the membrane.[8][9] The formation and stability of these domains are dependent on the concentration of this compound and the surrounding lipid composition. The phase transition temperature (Tm), the temperature at which a lipid bilayer transitions from a gel-like to a fluid-like state, is significantly influenced by the presence of ceramides. Long-chain ceramides have been shown to raise the main phase transition of monounsaturated phospholipids to physiological temperatures.[10]

Table 1: Quantitative Effects of Ceramide on Membrane Properties

| Parameter | Lipid System | Ceramide Species & Concentration | Observed Effect | Reference |

| Membrane Fluidity (Fluorescence Anisotropy) | DOPC/Sphingomyelin/Cholesterol | Ceramide (unspecified) | Diffusion coefficient of a fluorescent probe decreased by 40% in the presence of 16% ceramide.[9] | [9] |

| DOPC/Sphingomyelin/Cholesterol/Perylene | Ceramide (unspecified) | Average diffusion coefficient decreased from 4.2 ± 0.8 µm²/s to 2.8 ± 0.8 µm²/s.[6] | [6] | |

| Phase Transition Temperature (Tm) | POPC | 5 mol% C18-Ceramide | Raised the main phase transition to 35-40°C.[10] | [10] |

| POPE | 5 mol% C18-Ceramide | Raised the main phase transition to 35-40°C.[10] | [10] | |

| DEPE | 2 mol% Ceramide | Decreased the lamellar-hexagonal transition temperature from 63.3°C to 57.5°C.[11] | [11] | |

| Domain Composition | DPPC/DOPC/Cholesterol | 10 mol% C16:0 or C18:0 Ceramide | Stabilized lipid domains, allowing them to persist at higher temperatures.[7] | [7] |

| DPPC/DOPC/Cholesterol | C6:0, C12:0, C24:0, or unsaturated ceramides | Destabilized lipid domains, causing them to melt at lower temperatures.[7] | [7] |

This compound and its Intricate Relationship with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction.[12] this compound plays a crucial role in modulating the structure and function of these domains.

The generation of ceramide within lipid rafts, often through the enzymatic activity of sphingomyelinase, can lead to the coalescence of smaller rafts into larger signaling platforms.[13][14] This reorganization is thought to be a critical step in the initiation of various signaling cascades. Furthermore, ceramide can displace cholesterol from lipid rafts, altering their composition and stability.[15] This displacement has significant implications for the recruitment and retention of raft-associated proteins.

Key Signaling Pathway: this compound-Induced Apoptosis

One of the most well-characterized roles of this compound is its ability to induce apoptosis, or programmed cell death.[10][16] This process is mediated through a complex signaling network involving the activation of specific kinases and caspases.

This compound can trigger apoptosis through both caspase-dependent and caspase-independent pathways.[16] A key signaling node in ceramide-induced apoptosis is the activation of the c-Jun N-terminal kinase (JNK) pathway.[2][17][18] Ceramide can lead to the activation of ASK1, which in turn phosphorylates and activates JNK.[18] Activated JNK can then phosphorylate Bcl-2, leading to its dissociation from Beclin 1 and the induction of autophagy or apoptosis.[17] Furthermore, ceramide can promote the activation of the caspase cascade, including the executioner caspase-3, which is responsible for the cleavage of key cellular substrates and the execution of the apoptotic program.[15][19]

Experimental Protocols for Studying this compound in Membranes

Isolation of Detergent-Resistant Membranes (DRMs)

This protocol describes a common method for enriching lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[1][20][21]

Methodology:

-

Cell Lysis:

-

Grow cells to 90% confluency in 15-cm dishes.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in 1 ml of ice-cold lysis buffer (e.g., 1% Triton X-100 in MBS) for 30 minutes on ice.

-

Homogenize the lysate using a Dounce homogenizer (18 strokes).

-

-

Sucrose Gradient Ultracentrifugation:

-

Mix 1 ml of the cell lysate with 1 ml of 90% (w/v) sucrose in MBS buffer to achieve a final sucrose concentration of 45%.

-

Layer this mixture at the bottom of a 12-ml ultracentrifuge tube.

-

Carefully overlay with 6 ml of 35% sucrose in MBS, followed by 3.5 ml of 5% sucrose in MBS.

-

Centrifuge at 200,000 x g for 18-20 hours at 4°C.

-

-

Fraction Collection and Analysis:

-

Carefully collect 1 ml fractions from the top of the gradient.

-

The DRM fraction, enriched in lipid rafts, will be visible as an opaque band at the 5%/35% sucrose interface.

-

Analyze the protein and lipid composition of each fraction by Western blotting and mass spectrometry, respectively.

-

Laurdan Fluorescence Microscopy for Membrane Fluidity

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, making it an excellent tool for assessing membrane fluidity.[8][22][23]

Methodology:

-

Cell Staining:

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Incubate cells with a working solution of Laurdan (e.g., 5 µM in serum-free media) for 30-60 minutes at 37°C.

-

Wash the cells twice with pre-warmed PBS.

-

-

Image Acquisition:

-

Use a confocal or two-photon microscope equipped with a heated stage to maintain cells at 37°C.

-

Excite the Laurdan probe at approximately 350-400 nm.

-

Simultaneously acquire images in two emission channels: one centered around 440 nm (for the ordered phase) and another around 490 nm (for the disordered phase).

-

-

Generalized Polarization (GP) Calculation:

-

For each pixel in the image, calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities in the 440 nm and 490 nm channels, respectively.

-

Generate a pseudo-colored GP image to visualize variations in membrane fluidity across the cell. Higher GP values correspond to lower membrane fluidity (more ordered).

-

Förster Resonance Energy Transfer (FRET) for Protein Co-localization in Lipid Rafts

FRET is a powerful technique to study the proximity of two fluorescently labeled molecules, providing insights into protein-protein interactions and co-localization within specific membrane domains.[4][24][25]

Methodology:

-

Construct Preparation and Transfection:

-

Generate fusion constructs of your protein of interest with a donor fluorophore (e.g., eGFP) and a known lipid raft marker with an acceptor fluorophore (e.g., mRFP).

-

Co-transfect cells with both constructs.

-

-

Image Acquisition (Sensitized Emission FRET):

-

Use a confocal microscope equipped for FRET imaging.

-

Acquire three images:

-

Donor Channel: Excite the donor and detect its emission.

-

Acceptor Channel: Excite the acceptor and detect its emission.

-

FRET Channel: Excite the donor and detect the acceptor's emission (sensitized emission).

-

-

-

FRET Analysis:

-

Correct for spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation wavelength.

-

Calculate the normalized FRET (NFRET) or FRET efficiency for each pixel to quantify the extent of co-localization.

-

Conclusion

This compound is a multifaceted lipid that exerts profound effects on the biophysical properties of cellular membranes and plays a critical role in the dynamic organization of lipid rafts. Its ability to modulate membrane fluidity, induce domain formation, and participate in key signaling pathways, such as apoptosis, underscores its importance in cellular physiology and pathology. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of this compound in membrane biology and its potential as a therapeutic target in various diseases. Future studies focusing on the precise molecular interactions of this compound with other membrane components and signaling proteins will undoubtedly provide deeper insights into its diverse cellular functions.

References

- 1. The Isolation of Detergent-Resistant Lipid Rafts for Two-Dimensional Electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 2. Ceramide activates the stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide-Mediation of Diffusion in Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Ceramide on Liquid-Ordered Domains Investigated by Simultaneous AFM and FCS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long chain ceramides raise the main phase transition of monounsaturated phospholipids to physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 13. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]

- 16. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of JNK1-dependent Bcl-2 Phosphorylation in Ceramide-induced Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. imagej.net [imagej.net]

C4-Ceramide: A Bioactive Sphingolipid in Cellular Signaling and Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy. Among these, the short-chain ceramide analogue, C4-ceramide, has garnered significant interest as a research tool and potential therapeutic agent due to its cell permeability and ability to mimic the actions of endogenous long-chain ceramides. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, metabolism, and multifaceted roles in cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key signaling cascades to facilitate further investigation and application of this potent bioactive lipid.

Introduction to this compound

Ceramides are central molecules in sphingolipid metabolism, consisting of a sphingosine backbone N-acylated with a fatty acid.[1] The length of the fatty acid chain influences the biophysical properties and biological functions of the ceramide molecule. This compound (N-butanoyl-D-erythro-sphingosine) is a synthetic, short-chain ceramide that is cell-permeable, allowing for the exogenous manipulation of intracellular ceramide levels. This property has made it an invaluable tool for studying the downstream effects of ceramide signaling. The introduction of a trans-double bond between C4 and C5 of the sphingoid backbone is crucial for the bioactivity of ceramide molecules.[2]

Synthesis and Metabolism

Endogenous ceramides are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.[2][3]

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine. This is then acylated to dihydroceramide, and finally, a double bond is introduced at the C4-C5 position to form ceramide.[1][2]

-

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin, by sphingomyelinases to generate ceramide.[1][3]

Exogenously supplied this compound can be metabolized within the cell. For instance, short-chain ceramides can be converted to long-chain ceramides by ceramide synthases, which is a necessary step for the induction of autophagy.[4]

Caption: Overview of de novo synthesis, salvage, and sphingomyelin hydrolysis pathways for ceramide generation.

Bioactive Roles of this compound

This compound has been demonstrated to influence a range of critical cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and autophagy.

Apoptosis

Ceramide is a well-established pro-apoptotic molecule.[1][5] Exogenous short-chain ceramides, including this compound, can induce apoptosis in various cell types.[6]

The mechanisms of ceramide-induced apoptosis are multifaceted and involve:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[1][6]

-

Regulation of Bcl-2 Family Proteins: Ceramide can influence the activity of Bcl-2 family proteins. It can promote the dephosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it, and can also promote the activation of pro-apoptotic members like Bax.[6] Anti-apoptotic Bcl-2 family proteins have been shown to inhibit ceramide channel formation.[7]

-

Activation of Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and PP2A.[8][9] This activation can lead to the dephosphorylation and inactivation of pro-survival proteins such as Akt.[10]

-

Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: Ceramide can activate the JNK signaling cascade, which is a key pathway in stress-induced apoptosis.

Caption: this compound induces apoptosis through multiple interconnected signaling pathways.

Cell Cycle Arrest

Ceramide can induce cell cycle arrest, primarily at the G0/G1 phase.[11][12] The addition of exogenous C6-ceramide to Molt-4 leukemia cells induced a dramatic arrest in the G0/G1 phase of the cell cycle.[11]

Key mechanisms include:

-

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Ceramide treatment can lead to an increase in the expression of CDK inhibitors like p27kip1.[13]

-

Downregulation of Cyclins and CDKs: It can also decrease the expression of cyclins (e.g., cyclin D1 and E) and CDKs (e.g., Cdk2 and Cdk4) that are essential for G1/S transition.[10]

-

Inhibition of Akt Signaling: By activating PP2A, ceramide can lead to the dephosphorylation and inactivation of Akt, a kinase that promotes cell cycle progression.[10]

Caption: this compound mediates G1 cell cycle arrest by modulating key regulatory proteins.

Autophagy

Ceramide is also a known inducer of autophagy, a cellular process of self-digestion of cytoplasmic components.[14][15][16] C2-ceramide has been shown to induce autophagy in osteoblasts.[14][16]

The signaling pathways involved in ceramide-induced autophagy include:

-

Inhibition of the mTOR Pathway: Ceramide can interfere with the mTOR signaling pathway, a central regulator of cell growth and autophagy.[4][6]

-

Dissociation of the Beclin 1:Bcl-2 Complex: Ceramide can activate JNK1, which then phosphorylates Bcl-2, leading to its dissociation from Beclin 1. This frees Beclin 1 to initiate autophagosome formation.[4][15]

It's important to note that the conversion of exogenously added short-chain ceramides to long-chain ceramides via ceramide synthases is required to trigger autophagy.[4]

References

- 1. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 3. Regulation of ceramide channels by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide-induced autophagy: to junk or to protect cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis induction by ceramide derivatives and its potential mechanisms through domain formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. science.umd.edu [science.umd.edu]

- 8. Protein Phosphatase 1α Mediates Ceramide-induced ERM Protein Dephosphorylation: A NOVEL MECHANISM INDEPENDENT OF PHOSPHATIDYLINOSITOL 4, 5-BIPHOSPHATE (PIP2) AND MYOSIN/ERM PHOSPHATASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Ceramide Induces Apoptosis and Growth Arrest of Human Glioblastoma Cells by Inhibiting Akt Signaling Pathways -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 11. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. archivepp.com [archivepp.com]

- 15. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. archivepp.com [archivepp.com]

C4-Ceramide and its Role in Cell Cycle Arrest: A Technical Guide

Abstract: Ceramide, a central molecule in sphingolipid metabolism, has emerged as a critical bioactive lipid that governs a spectrum of cellular processes, including differentiation, apoptosis, and senescence. This technical guide provides an in-depth exploration of the role of ceramide, with a focus on its function as a potent inducer of cell cycle arrest. We will dissect the core molecular mechanisms and signaling pathways activated by ceramide that culminate in the halting of cell proliferation, primarily at the G0/G1 and G2/M checkpoints. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the signaling cascades, quantitative data from key studies, and the experimental protocols necessary to investigate these phenomena.

Introduction to Ceramide Biology

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a variety of fatty acids. The length of this fatty acid chain confers distinct biological properties. While this guide focuses on the principles of ceramide action, it is important to note that short-chain, cell-permeable analogs like C2, C6, and C8-ceramide are often used in experimental settings to mimic the effects of endogenous long-chain ceramides. A structurally crucial feature of ceramide is the 4,5-trans double bond in the sphingosine base, which is essential for its biological activity in cell cycle regulation.[1]

Ceramide Metabolism

Cellular ceramide levels are tightly regulated through three primary metabolic pathways, ensuring a precise balance between pro-growth and anti-growth signals.[2][3][4]

-

De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). Following a series of enzymatic reactions, dihydroceramide is formed and subsequently converted to ceramide by dihydroceramide desaturase (DES), which introduces the critical C4-C5 double bond.[2][4][5]

-

Sphingomyelin Hydrolysis: In response to various cellular stresses and stimuli, sphingomyelinases (SMases) hydrolyze sphingomyelin, a major component of the plasma membrane, to generate ceramide and phosphocholine.[2][6][7]

-

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids back into sphingosine, which is then re-acylated by ceramide synthases (CerS) to form ceramide.[4][5]

Ceramide-Induced Cell Cycle Arrest

A primary anti-proliferative function of ceramide is its ability to induce cell cycle arrest, predominantly at the G0/G1 phase.[8][9] This prevents cells from entering the S phase (DNA synthesis), effectively halting proliferation. Studies have shown that various stimuli, such as serum withdrawal, lead to an increase in endogenous ceramide levels, which correlates with cell cycle arrest.[8][9] Exogenous, cell-permeable ceramides can replicate this effect.[6][8] While G1 arrest is the most documented, ceramide has also been implicated in G2/M arrest under certain conditions.[10][11]

Data Presentation

The anti-proliferative effects of ceramide have been quantified in numerous cell lines. The following tables summarize key findings.

| Cell Line | Treatment | Concentration (µM) | Inhibition Rate (%) | Citation |

| Bel7402 (Hepatocarcinoma) | C2-Ceramide (24h) | 5 | 21.5 ± 1.3 | [6] |

| 10 | 52.7 ± 0.9 | [6] | ||

| 15 | 69.3 ± 1.2 | [6] | ||

| 30 | 77.2 ± 0.8 | [6] | ||

| 60 | 83.8 ± 1.2 | [6] | ||

| Table 1: Dose-Dependent Inhibition of Cell Proliferation by C2-Ceramide. |

| Cell Line | Treatment | % Cells in G0/G1 | Endogenous Ceramide Increase | Citation |

| Molt-4 (Leukemia) | Serum Withdrawal | ~80% | 10- to 15-fold | [8][9] |

| Molt-4 (Leukemia) | C6-Ceramide | Dramatic Arrest in G0/G1 | (Exogenous) | [8][9] |

| Table 2: Ceramide-Mediated G0/G1 Cell Cycle Arrest. |

Molecular Mechanisms and Signaling Pathways

Ceramide executes its cell cycle arrest function by modulating a network of key regulatory proteins. The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Activation of Protein Phosphatases (PP1 & PP2A)

One of the most direct and critical actions of ceramide is the activation of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][12][13] This activation is stereospecific, requiring the natural D-erythro isomer of ceramide.[13] These phosphatases act as master regulators, dephosphorylating and thereby modulating the activity of numerous downstream targets involved in cell cycle control.

Inhibition of the CDK2/Rb/E2F Axis for G1 Arrest

Progression from G1 to S phase is critically controlled by the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the transcription factor E2F, preventing the expression of genes required for DNA synthesis. For the cell cycle to proceed, CDKs (primarily CDK2 complexed with Cyclin E) phosphorylate Rb, inactivating it and releasing E2F.

Ceramide disrupts this process through a dual mechanism targeting CDK2:[1][14]

-

Increased Inhibitor Association: Ceramide promotes the upregulation and association of CDK inhibitory proteins (CKIs), such as p21 and p27, with the CDK2 complex.[1][15]

-

Phosphatase-Mediated Dephosphorylation: Ceramide-activated PP1 and PP2A directly dephosphorylate and inactivate CDK2.[1]

This concerted inhibition of CDK2 prevents the phosphorylation of Rb, keeping it in its active, growth-suppressive state. Rb remains bound to E2F, transcription of S-phase genes is blocked, and the cell is arrested in G1.[1][16]

Interplay with the p53 Tumor Suppressor

The relationship between ceramide and the tumor suppressor p53 is complex and context-dependent.[17][18] They can function as collaborators in the cellular stress response.

-

p53 Upstream of Ceramide: In response to genotoxic stress like gamma-irradiation, p53 can be activated and function upstream of ceramide generation.[16] Activated p53 can transcriptionally regulate enzymes in the sphingolipid pathway, leading to an increase in cellular ceramide levels that contribute to apoptosis or cell cycle arrest.[17][19]

-

p53 Downstream of or Parallel to Ceramide: Ceramide can also induce cell cycle arrest and apoptosis independently of p53 status.[16] Studies using cells lacking functional p53 have shown they remain sensitive to ceramide-induced growth suppression.[16] In these cases, ceramide's effects on the Rb protein are a direct cause of arrest, bypassing the need for p53.[16]

Experimental Protocols

Investigating the role of C4-ceramide in cell cycle arrest requires a combination of cell biology and biochemical techniques.

Preparation and Administration of Ceramide

Short-chain ceramides are hydrophobic and require specific handling for use in aqueous cell culture media.[20]

Protocol: Solubilization of this compound

-

Prepare a stock solution of this compound (or other short-chain analog) in a solvent like ethanol, DMSO, or a 98:2 (v/v) mixture of ethanol and dodecane.[20]

-

To prepare the working solution, warm the stock solution and the desired cell culture medium separately to 37°C.

-

Rapidly inject the required volume of the ceramide stock solution into the pre-warmed medium while vortexing to facilitate the formation of a stable dispersion or liposomes.

-

Immediately add the ceramide-containing medium to the cells to achieve the final desired concentration.

-

An equivalent volume of the solvent vehicle should be added to control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.

Protocol: PI Staining for Cell Cycle Analysis

-

Cell Harvest: Culture cells with and without ceramide treatment for the desired time. Harvest cells (including floating cells for apoptosis analysis) by trypsinization or scraping, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C (can be stored at -20°C for weeks).

-

Staining: Pellet the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the distinction of G0/G1, S, and G2/M phases.

Western Blot Analysis of Key Regulatory Proteins

Protocol Outline:

-

Lysate Preparation: Treat cells as required, wash with cold PBS, and lyse in RIPA buffer (or similar) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against target proteins (e.g., Rb, phospho-Rb, p21, p27, CDK2, Cyclin D1). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantification of Endogenous Ceramides by LC-MS/MS

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for measuring different ceramide species from cellular extracts.[21]

Methodology Overview:

-

Lipid Extraction: After cell treatment, harvest cells and perform a lipid extraction using a method like Bligh-Dyer (chloroform/methanol/water).

-

Internal Standard: Add a known amount of a non-naturally occurring ceramide internal standard (e.g., C8-ceramide or a labeled standard) to the sample prior to extraction for accurate quantification.[21]

-

Mass Spectrometry: Analyze the lipid extract by LC-MS/MS. The instrument can be set to perform a precursor ion scan of m/z 264, which is a characteristic fragment produced from the sphingosine backbone of most ceramides upon collision-induced dissociation.[21]

-

Quantification: Create a calibration curve using known concentrations of naturally occurring ceramides to quantify the amount of each ceramide species in the sample relative to the internal standard.[21]

Conclusion and Future Directions

Ceramide is a potent tumor-suppressive lipid that acts as a central node in signaling pathways controlling cell fate. Its ability to induce cell cycle arrest, primarily through the activation of protein phosphatases and subsequent inhibition of the CDK2/Rb pathway, makes it a compelling target for therapeutic development, particularly in oncology. The complex interplay with p53 further highlights its integral role in the cellular stress response.

Future research should continue to focus on the specific roles of different ceramide species, driven by distinct ceramide synthases, in cell cycle regulation. Furthermore, developing targeted drug delivery systems, such as ceramide-containing nanoliposomes, could help overcome pharmacokinetic challenges and enhance the therapeutic efficacy of leveraging this powerful signaling pathway for cancer treatment.[22] A deeper understanding of the intricate ceramide signaling network will undoubtedly unveil new opportunities for clinical intervention.

References

- 1. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 5. preprints.org [preprints.org]

- 6. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 12. Protein Phosphatase 1α Mediates Ceramide-induced ERM Protein Dephosphorylation: A NOVEL MECHANISM INDEPENDENT OF PHOSPHATIDYLINOSITOL 4, 5-BIPHOSPHATE (PIP2) AND MYOSIN/ERM PHOSPHATASE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medica-musc.researchcommons.org [medica-musc.researchcommons.org]

- 17. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. p53 and Ceramide as Collaborators in the Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

C4-Ceramide Metabolism and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ceramides, central molecules in sphingolipid metabolism, function as both structural components of cellular membranes and critical second messengers in a myriad of cellular signaling pathways.[1][2] The acyl chain length of ceramide dictates its subcellular localization and specific biological functions, with short-chain ceramides like C4-ceramide demonstrating distinct properties. This compound (d18:1/4:0), a cell-permeable analog of natural ceramides, is often used experimentally to probe ceramide-mediated signaling networks.[3] This document provides a technical overview of the metabolic pathways governing this compound anabolism and catabolism, its role in key signaling cascades, and the methodologies used for its study.

This compound Metabolic Pathways

Ceramide homeostasis is maintained by a tightly regulated balance between its synthesis and degradation. Three primary pathways contribute to the cellular pool of ceramides: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[2][4][5]

Synthesis of this compound

De Novo Synthesis Pathway: This fundamental pathway builds ceramide from basic precursors, primarily in the endoplasmic reticulum (ER).[4][5]

-

Condensation: The process begins with the rate-limiting condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) , to form 3-ketosphinganine.[1][4]

-

Reduction: 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase (KSR) .[4]

-

N-acylation: A fatty acyl-CoA, in this case, butyryl-CoA (C4:0-CoA), is attached to sphinganine via an amide bond. This reaction is catalyzed by one of six ceramide synthases (CerS) .[6][7] Each CerS isoform exhibits specificity for acyl-CoAs of particular chain lengths. While CerS1 is primarily associated with C18-ceramide and CerS5/6 with C16-ceramide, the specific synthase responsible for utilizing short-chain acyl-CoAs like C4 is less defined but crucial for this compound generation.[7][8]

-

Desaturation: Finally, dihydroceramide desaturase (DES1) introduces a trans double bond at the C4-C5 position of the sphinganine backbone, converting dihydroceramide to ceramide.[9][10]

Salvage Pathway: This pathway recycles sphingolipids, allowing the cell to reuse sphingoid bases.[1][11][12]

-

Breakdown of Complex Sphingolipids: Complex sphingolipids, such as sphingomyelin or glucosylceramide, are hydrolyzed by enzymes like sphingomyelinases (SMases) or glucocerebrosidase (GCase) , respectively, to yield ceramide.[11][12] This ceramide can then be broken down further.

-

Hydrolysis: Ceramidases hydrolyze ceramide into sphingosine and a free fatty acid.[1]

-

Re-acylation: The resulting sphingosine can be re-acylated by a CerS enzyme using butyryl-CoA to form this compound.[5][12] This recycling is a significant source of ceramide generation, particularly in response to cellular stress.[13]

Degradation of this compound

The catabolism of this compound is critical for terminating its signaling functions and maintaining cellular homeostasis.

-

Hydrolysis: The primary degradation route is the hydrolysis of this compound by acid, neutral, or alkaline ceramidases (CDases) to yield sphingosine and butyric acid.[1][13] These ceramidases are located in different subcellular compartments (lysosomes, mitochondria, ER/Golgi) allowing for spatially distinct regulation.[13]

-

Phosphorylation of Sphingosine: The resulting sphingosine is a bioactive molecule in its own right but is often rapidly phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P) .[1] S1P is a potent signaling lipid that frequently opposes the actions of ceramide, promoting cell survival and proliferation. The balance between ceramide and S1P is often referred to as the "sphingolipid rheostat".

-

Phosphorylation of Ceramide: Alternatively, ceramide can be directly phosphorylated by ceramide kinase (CerK) to produce ceramide-1-phosphate (C1P) , another bioactive lipid involved in inflammatory responses and cell proliferation.[5][6][14]

Role in Cellular Signaling

This compound, like other ceramides, functions as a second messenger that regulates fundamental cellular processes, most notably apoptosis and cell cycle arrest.[13][15]

Apoptosis Induction

Elevated ceramide levels are a near-universal feature of programmed cell death.[15] this compound can trigger apoptosis through multiple mechanisms:

-

Activation of Stress-Activated Protein Kinases (SAPKs): Ceramide can directly or indirectly activate protein kinases involved in stress signaling, such as c-Jun N-terminal kinase (JNK), which in turn phosphorylates and modulates the activity of downstream targets to promote apoptosis.[2]

-

Mitochondrial Pathway: Ceramide can form channels in the outer mitochondrial membrane, facilitating the release of pro-apoptotic proteins like cytochrome c into the cytosol, which triggers the caspase cascade.[4]

-

Modulation of Bcl-2 Family Proteins: Ceramide promotes the dephosphorylation and inactivation of the pro-survival protein Bcl-2 and activation of pro-apoptotic proteins like BAD, tipping the cellular balance toward apoptosis.

Cell Cycle Arrest

Ceramide can halt cell proliferation by inducing arrest, typically in the G0/G1 phase of the cell cycle.[16][17]

-

Upregulation of CDKIs: In nasopharyngeal carcinoma cells, ceramide treatment leads to a dose-dependent increase in the cyclin-dependent kinase inhibitor (CDKI) p27Kip1.[18] p27 binds to and inhibits cyclin-CDK complexes, preventing the G1-S phase transition.

-

Inhibition of Pro-Survival Kinases: Ceramide can inhibit pro-growth signaling pathways. For instance, it can lead to the dephosphorylation and inactivation of Akt (Protein Kinase B), a key kinase that promotes cell survival and cycle progression.[18] This effect is often mediated by ceramide-activated protein phosphatases like PP2A.[9]

Quantitative Data Summary

Quantitative analysis is essential for understanding the biological potency of this compound.

| Parameter | Value | Cell Line / System | Biological Effect | Reference |

| IC₅₀ | 15.9 µM | SK-BR-3 (Breast Cancer) | Cytotoxicity | [3] |

| IC₅₀ | 19.9 µM | MCF-7/Adr (Breast Cancer) | Cytotoxicity | [3] |

| Inhibition | 16% at 10 µM | EL4 T cells | IL-4 Production | [3] |

| Endogenous Level Increase | Up to 10-15 fold | Molt-4 Leukemia Cells | After Serum Withdrawal | [16][17] |

Experimental Protocols

Accurate measurement of this compound is critical for research and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specificity and sensitivity.[19][20]

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in biological samples like cell pellets or plasma.

1. Sample Preparation (Lipid Extraction):

-

a. To a 1.5 mL microfuge tube containing the sample (e.g., 1x10⁶ cells or 50 µL plasma), add an appropriate internal standard (e.g., C17:0-ceramide).

-

b. Add 300 µL of methanol and vortex vigorously for 30 seconds.

-

c. Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

-

d. Add 250 µL of MS-grade water to induce phase separation. Vortex for 30 seconds.

-

e. Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

f. Carefully collect the upper organic layer (containing lipids) and transfer to a new tube.

-

g. Dry the organic extract under a stream of nitrogen gas.

-

h. Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., methanol/acetonitrile 1:1, v/v) for LC-MS/MS analysis.

2. LC Separation:

-

HPLC System: Standard high-performance liquid chromatography system.

-

Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid.[20]

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 50% B

-

1-4 min: Linear gradient to 100% B

-

4-15 min: Hold at 100% B

-

15-16 min: Return to 50% B

-

16-21 min: Equilibrate at 50% B

-

-

Injection Volume: 5-10 µL.

3. MS/MS Detection:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound (d18:1/4:0): The precursor ion [M+H]⁺ is m/z 370.3. The product ion is typically the sphingoid base fragment at m/z 264.3. The transition would be 370.3 -> 264.3 .

-

Internal Standard (C17:0-Cer): The precursor ion [M+H]⁺ is m/z 538.5. The product ion is m/z 264.3. The transition would be 538.5 -> 264.3 .

-

-

Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared with known concentrations of this compound.

References

- 1. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review [mdpi.com]

- 6. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and degradation pathways, functions, and pathology of ceramides and epidermal acylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 10. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the sphingosine-recycling pathway for ceramide generation by oxidative stress, and its role in controlling c-Myc/Max function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

C4-Ceramide's Impact on Cellular Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in the regulation of cellular stress responses. As central signaling molecules, they are implicated in a variety of cellular processes including apoptosis, autophagy, and the unfolded protein response (UPR). Short-chain ceramides, such as C4-ceramide (N-butanoyl-D-erythro-sphingosine), are cell-permeable analogs that are widely used to investigate the downstream effects of ceramide accumulation. This technical guide provides an in-depth overview of the impact of this compound on cellular stress signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation

The following tables summarize the quantitative effects of short-chain ceramides on key cellular stress response markers. Due to the limited availability of specific quantitative data for this compound in the public domain, data from closely related short-chain ceramides (C2 and C6) are also included for comparative purposes and to illustrate general principles of short-chain ceramide bioactivity.

Table 1: Cytotoxicity of Short-Chain Ceramides

| Cell Line | Ceramide Analog | Concentration (µM) | Effect | Citation |

| SKBr3 Breast Tumor Cells | Benzene-C4-ceramide | 18.9 | EC50 at 24 hr | [1] |

| MCF-7/Adr Breast Tumor Cells | Benzene-C4-ceramide | 45.5 | EC50 at 24 hr | [1] |

| Normal Breast Epithelial Cells | Benzene-C4-ceramide | >100 | EC50 at 24 hr | [1] |

| HepG2 Cells | C6-ceramide | ~50 | ~50% viability at 46 hr | [2] |

| MCF7 Cells | C6-ceramide | ~40 | ~50% viability at 46 hr | [2] |

| SW403 Cells | C2, C6, C16-ceramides | Up to 100 | No significant effect on cell viability at 24 hr | [3] |

| Embryonic Hippocampal Cells | C6-ceramide | 13 | Maintained cell viability at 48 hr | [4] |

Table 2: Induction of Apoptosis by Short-Chain Ceramides

| Cell Line | Ceramide Analog | Concentration (µM) | Parameter Measured | Result | Citation |

| Human Adipose-derived Mesenchymal Stem Cells | Ceramide (unspecified short-chain) | 50 | Apoptotic Cells (Annexin V+) | Time-dependent increase | [1][5] |

| PC12 Cells | C2-ceramide | Not specified | Caspase-3 Activation | Time-dependent increase following hypoxia | [4] |

| CHP-100 Neuroepithelioma Cells | C2-ceramide | Not specified | Apoptosis | Lower cytotoxicity compared to C6-ceramide | [6] |

| CHP-100 Neuroepithelioma Cells | C6-ceramide | Not specified | Apoptosis | Higher cytotoxicity compared to C2-ceramide | [6] |

Table 3: Autophagy Modulation by Short-Chain Ceramides

| Cell Line | Ceramide Analog | Concentration (µM) | Parameter Measured | Result | Citation |

| MCF-7 Cells | C2-ceramide | Not specified | LC3-II/LC3-I Ratio | Increased ratio indicating autophagy induction | [7] |

| Human Cancer Cells | C18-pyridinium ceramide | Not specified | Mitophagy | Induction of lethal mitophagy | [8] |

| Hepatocarcinoma Cells | C2-ceramide | Not specified | Autophagic Flux | Impaired by cotreatment with diTFPP | [9] |

Signaling Pathways

This compound and other short-chain ceramides activate a complex network of signaling pathways to elicit cellular stress responses.

Apoptosis Induction

Ceramides are well-established inducers of apoptosis. A key signaling node in this pathway is the activation of the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[5][10] Ceramide-induced activation of JNK can lead to the phosphorylation and regulation of various downstream targets, ultimately culminating in the activation of the caspase cascade and programmed cell death.[1][4]

Autophagy Regulation

Ceramides can also induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to autophagic cell death.[11][12] One of the primary mechanisms by which ceramides induce autophagy is through the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[12] Additionally, ceramide-activated JNK can phosphorylate Bcl-2, leading to its dissociation from Beclin-1, a crucial step in the initiation of autophagosome formation.[12]

Unfolded Protein Response (UPR)

The accumulation of ceramides in the endoplasmic reticulum (ER) can disrupt ER homeostasis, leading to ER stress and the activation of the unfolded protein response (UPR).[13] The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6.[14] Ceramide-induced ER stress can lead to the activation of these sensors, which in turn initiate downstream signaling cascades to restore ER function or, if the stress is prolonged, trigger apoptosis.[15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the dose-dependent effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., cancer cell line, primary cells)

-

Complete culture medium

-

This compound stock solution (in DMSO or ethanol)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-